3,5-dimethyl-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dimethyl-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiadiazole ring, an oxazole ring, and a carboxamide group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide typically involves multiple steps. One common method starts with the preparation of the thiadiazole ring, followed by the introduction of the oxazole ring and the carboxamide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfur-containing group, potentially leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the oxazole or thiadiazole rings, altering their electronic properties.
Substitution: Substitution reactions can occur at different positions on the rings, introducing new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure selective reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups.
Scientific Research Applications
3,5-dimethyl-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3,5-dimethylpyrazole: Another compound with a similar structure but different functional groups.
3,5-dimethyl-1-phenylpyrazole: Shares the pyrazole ring but has different substituents.
Uniqueness
What sets 3,5-dimethyl-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide apart is its combination of the thiadiazole and oxazole rings with a carboxamide group. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H12N4O2S2 |
---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
3,5-dimethyl-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C11H12N4O2S2/c1-4-5-18-11-14-13-10(19-11)12-9(16)8-6(2)15-17-7(8)3/h4H,1,5H2,2-3H3,(H,12,13,16) |
InChI Key |
ZFEDAQQLIFTVLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=NN=C(S2)SCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.